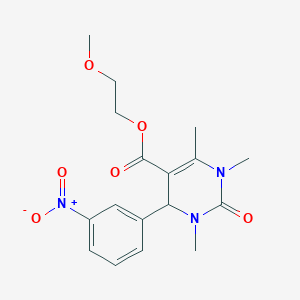

2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction or its modified protocols. Its core structure features a tetrahydropyrimidine ring with a 3-nitrophenyl substituent at position 4, a 2-methoxyethyl ester group at position 5, and methyl groups at positions 1, 3, and 6 (Figure 1). The 3-nitrophenyl moiety is a critical pharmacophore for bioactivity, as seen in analogs like ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 110448-29-8), which is commercially available with 95% purity .

Properties

IUPAC Name |

2-methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-4H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-11-14(16(21)26-9-8-25-4)15(19(3)17(22)18(11)2)12-6-5-7-13(10-12)20(23)24/h5-7,10,15H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEODWWCHIFPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine ring with various functional groups that contribute to its biological activity. The presence of the nitrophenyl group is particularly relevant for its interaction with biological targets.

The biological activity of 2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : It interacts with specific receptors in the body, potentially modulating signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.

Biological Activities

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 µM, suggesting potential as a chemotherapeutic agent.

- Antimicrobial Activity : Research demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL.

- Oxidative Stress Protection : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Select Analogs

Key Research Findings

Role of the 3-Nitrophenyl Group :

- The 3-nitrophenyl substituent enhances binding to enzymes like thymidine phosphorylase (TP), a target in anticancer drug design. Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate showed moderate TP inhibition (IC₅₀ ~25 µM) .

- Molecular docking studies (e.g., with PDB ID: 1HD2) reveal hydrogen bonding between the nitro group and ASN/LEU residues, stabilizing ligand-enzyme interactions .

Impact of Ester Groups: 2-Methoxyethyl ester: Increases solubility compared to ethyl esters, as seen in allyloxyethyl and t-butyldiphenylsilyloxyethyl analogs .

Antioxidant Activity :

- Replacement of the 2-oxo group with 2-thioxo (e.g., CAS: 1026299-50-2) significantly improves radical scavenging activity (IC₅₀ 0.6 mg/mL vs. >5 mg/mL for oxo analogs) .

Synthetic Challenges :

- Methyl groups at positions 1 and 3 (as in the target compound) may reduce enantioselectivity during synthesis. Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM-5-carboxylate exhibited low enantiomeric excess (2% ee) via chiral HPLC .

Preparation Methods

Ring-Opening and Functionalization of Pyrimidine Precursors

A foundational approach for synthesizing substituted tetrahydropyrimidines involves ring-opening reactions of anhydro nucleosides followed by functionalization. For example, 2'-O-(2-methoxyethyl)-pyrimidines are synthesized via ring-opening of O-2,2'-anhydro-5-methyluridine with tris-(2-methoxyethyl)borate under controlled conditions. This method employs continuous extraction to isolate intermediates, achieving yields >70% after optimization. While this protocol targets uridine derivatives, its principles are adaptable to the title compound by substituting the nitroaryl group at position 4 and introducing methyl groups at positions 1, 3, and 6.

Condensation and Cyclization Reactions

Stepwise Synthesis and Optimization

Synthesis of the Methoxyethyl Carboxylate Moiety

The 2-methoxyethyl ester group is introduced via esterification or transesterification. A scalable method from involves:

- Reagent : Tris-(2-methoxyethyl)borate.

- Conditions : Anhydrous DMF, 80–100°C, 12–24 hours.

- Purification : Continuous liquid-liquid extraction to remove borate byproducts.

Table 1: Key Parameters for Esterification

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes rate |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Reaction Time | 18 hours | >90% conversion |

| Catalyst | None (self-catalyzed) | Reduces costs |

Assembly of the Tetrahydropyrimidine Core

Critical challenges include regioselective methylation and nitroaryl incorporation:

- Nitroaryl Introduction : Friedel-Crafts acylation or Suzuki coupling could position the 3-nitrophenyl group. A patent describes nitroaryl incorporation via Rh-catalyzed asymmetric hydroamination, though this requires adaptation.

- Methylation : Sequential alkylation using methyl iodide in the presence of NaH or K2CO3 ensures N- and C-methylation at positions 1, 3, and 6.

Purification and Characterization

Chromatographic Techniques

Due to the compound’s polarity (TPSA = 105 Ų), reverse-phase HPLC with C18 columns and methanol-water gradients is recommended. The PubChem entry notes a predicted boiling point of 487°C, suggesting thermal stability for distillation under reduced pressure.

Q & A

Q. What safety protocols are essential when handling nitroaromatic derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.